2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 225.001 g/mol. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a benzoic acid framework. It has garnered attention for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized from benzoic acid derivatives through various chemical reactions involving chlorination and fluorination processes. It is commercially available from chemical suppliers and is used in research laboratories for various applications.
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid is classified as an aromatic carboxylic acid and is part of the broader category of halogenated benzoic acids. Its unique structure allows it to participate in multiple chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid typically involves chlorination and fluorination of benzoic acid derivatives. A common method includes the reaction of 2,4-dichlorobenzoic acid with a fluorinating agent under controlled conditions.
One established synthetic route involves the following steps:
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets within biological systems. The hydroxyl and carboxyl groups enable it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its lipophilicity, facilitating penetration through biological membranes and increasing binding affinity to target proteins.
2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid has diverse applications across several scientific domains:
This compound's versatility makes it a significant subject of study in both academic research and industrial applications.
Regioselective functionalization of the benzoic acid scaffold presents significant challenges due to competing electronic effects. For 2,4-dichloro-5-fluoro-3-hydroxybenzoic acid, strategic halogen placement precedes directed ortho-hydroxylation. The fluorine atom at C5 acts as a regiocontroller during electrophilic halogenation, leveraging its strong meta-directing effect to facilitate chlorination at C2 and C4. This specificity is critical, as conventional Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with acetyl chloride/AlCl₃ yields 2,4-dichloro-5-fluoroacetophenone with >90% meta-selectivity relative to fluorine—defying typical halogenobenzene reactivity patterns [2] [3].
Hydroxylation at C3 employs diazotization or alkali fusion techniques. A patented route involves copper(I)-mediated hydroxylation of 3-amino-2,4-dichloro-5-fluorobenzoic acid under acidic conditions, achieving 85–92% yields. Alternatively, directed ortho-lithiation of protected derivatives followed by oxygen quenching enables precise C–O bond formation without disrupting the acid functionality [5] .
Table 1: Regioselectivity Control in Halogenation/Hydroxylation
Directing Group | Position | Reaction | Selectivity (%) |
---|---|---|---|
Fluorine | C5 | Chlorination | >90 meta |
Carboxyl | C1 | Hydroxylation | Minimal interference |
Chlorine | C2/C4 | Diazotization | Ortho-specific |
Nitration-reduction sequences establish the C3-hydroxy group via nitro intermediate reduction. 2,4-Dichloro-5-fluorobenzoic acid undergoes nitration at C3 using fuming HNO₃/H₂SO₄ at 0–5°C, capitalizing on the fluorine atom’s meta-directing influence. This yields 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7) with 97% purity and a melting point of 193–197°C—a key precursor for hydroxylation [1] [4].
Reduction of the nitro group employs catalytic hydrogenation (Pd/C, H₂) or Fe/HCl, followed by diazotization and hydrolysis. Korean patent KR910008936B1 details a high-yield (>85%) reduction using SnCl₂ in ethanol/water mixtures, while Japanese patent JPH0647568B2 demonstrates sodium hypochlorite-mediated hydrolysis of in situ diazonium salts at 60–80°C to afford the hydroxy derivative. Crucially, carboxyl group integrity is maintained by pH control (pH 4.5–5.5) during hydrolysis [3] [4].
Table 2: Nitration-Reduction Techniques for C3 Functionalization
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Fuming HNO₃/H₂SO₄ | 0–5°C, 4h | 92 | High regioselectivity |
SnCl₂ reduction | Ethanol/H₂O, reflux | 88 | Mild, selective |
NaOCl hydrolysis | 60–80°C, pH 4.5–5.5 | 85 | No metal catalysts |
Preserving the carboxylic acid group during transformations demands tailored catalysis. Continuous-flow reactors enable precise control over exothermic nitration and hydrolysis steps, improving yield (93% vs. 85% batch) while minimizing decarboxylation. Palladium-catalyzed carboxylate-directed cross-couplings allow late-stage modifications without ester protection—enabling direct access to prodrug scaffolds from the acid form [9].
Enzymatic catalysis using lipases or esterases facilitates selective prodrug synthesis while leaving the carboxyl group intact. Immobilized Candida antarctica lipase B catalyzes esterification of 2,4-dichloro-5-fluoro-3-hydroxybenzoic acid with polyethylene glycol (PEG) in non-aqueous media, achieving >90% conversion without racemization. This approach circumvents traditional acid-protection/deprotection sequences, streamlining synthesis [8].
Table 3: Catalytic Systems for Carboxyl Retention
Catalyst | Reaction | Temperature | Carboxyl Integrity (%) |
---|---|---|---|
Pd/C (flow reactor) | Nitration | 25°C | 98 |
C. antarctica lipase B | PEG esterification | 40°C | 100 |
AlCl₃ (low-load) | Friedel-Crafts | 10°C | 95 |
The inherent low solubility of 2,4-dichloro-5-fluoro-3-hydroxybenzoic acid (logP ≈ 2.8) limits its pharmacokinetic performance. Prodrug derivatization targets the C3-hydroxy and carboxyl groups to enhance absorption. Anhydride-linked prodrugs like compound 24 (from niclosamide analog studies) demonstrate 3-fold higher AUClast values in vivo versus the parent acid by improving intestinal permeability. Amino acid conjugates at the carboxyl group (e.g., glycine, lysine) exploit peptide transporters for active uptake [8].
Phosphate esters at C3 enable rapid enzymatic cleavage in plasma, as evidenced by 2023 SARS-CoV-2 inhibitor research. These derivatives achieve Cₘₐₓ values 5–8× higher than the free acid in murine models. Importantly, in vitro hydrolysis studies confirm >95% regeneration of the active molecule within 2 hours under physiological conditions, validating their prodrug utility [8] [9].
Table 4: Bioavailability Enhancement via Prodrug Engineering
Prodrug Type | Structural Feature | Bioavailability Gain | Release Mechanism |
---|---|---|---|
Anhydride (e.g., 24) | Cyclic dicarboxylate | 3× AUClast | Serum esterases |
Amino acid conjugate | Amide-linked amino acids | 2.5× Cₘₐₓ | Intestinal peptidases |
Phosphate ester | O-phosphoryl group | 8× solubility | Alkaline phosphatase |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1